8-chloro-2,3-dimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-2,3-dimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines chloro, methoxy, and methyl groups within an isoindolo-benzoxazin framework, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2,3-dimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the isoindole core, followed by the introduction of chloro, methoxy, and methyl substituents through various substitution reactions. Key steps may include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
Chlorination: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Addition of methoxy groups using methanol in the presence of a base such as sodium methoxide.
Methylation: Introduction of the methyl group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2,3-dimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide for methoxylation, methyl iodide for methylation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dechlorinated isoindolo-benzoxazin derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-chloro-2,3-dimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the isoindolo-benzoxazin core may facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
8-chloro-2,3-dimethoxy-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one: Lacks the methyl group, potentially altering its chemical reactivity and biological activity.
2,3-dimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one: Lacks the chloro group, which may affect its ability to undergo certain substitution reactions.
8-chloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one: Lacks the methoxy groups, potentially impacting its solubility and interaction with biological targets.
Uniqueness
The presence of both chloro and methoxy groups in 8-chloro-2,3-dimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one makes it unique, as these substituents can significantly influence its chemical and biological properties. The combination of these groups within the isoindolo-benzoxazin framework provides a distinct profile that can be exploited for various applications in research and industry.
Properties
CAS No. |
1119391-97-7 |
---|---|
Molecular Formula |
C18H16ClNO4 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
8-chloro-2,3-dimethoxy-10-methyl-4b,10-dihydroisoindolo[1,2-b][1,3]benzoxazin-12-one |
InChI |
InChI=1S/C18H16ClNO4/c1-9-11-6-10(19)4-5-14(11)24-18-13-8-16(23-3)15(22-2)7-12(13)17(21)20(9)18/h4-9,18H,1-3H3 |
InChI Key |
WDZJABUHMIUZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Cl)OC3N1C(=O)C4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.